molecular formula C8H14ClF4N B2462995 (1R)-1-(4,4-Difluorocyclohexyl)-2,2-difluoroethanamine;hydrochloride CAS No. 2550997-44-7

(1R)-1-(4,4-Difluorocyclohexyl)-2,2-difluoroethanamine;hydrochloride

Cat. No. B2462995
CAS RN: 2550997-44-7
M. Wt: 235.65
InChI Key: WEEGZSJBLROMIW-FYZOBXCZSA-N
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Description

“(1R)-1-(4,4-Difluorocyclohexyl)-2,2-difluoroethanamine;hydrochloride” is a compound that contains a cyclohexyl ring and an ethanamine group, both of which are substituted with fluorine atoms. The presence of the hydrochloride indicates that this compound is likely a salt of the corresponding amine .


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the fluorine atoms onto the cyclohexyl ring and the ethanamine group. This could potentially be achieved through halogenation reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a six-membered cyclohexyl ring and an ethanamine group, both of which are substituted with fluorine atoms. The stereochemistry at the 1-position is indicated to be R .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the fluorine atoms and the amine group. Fluorine is highly electronegative, which could make the compound reactive towards nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the fluorine atoms and the amine group. Fluorine is highly electronegative, which could result in the compound having a polar nature .

Scientific Research Applications

Neurokinin-1 Receptor Antagonist

(1R)-1-(4,4-Difluorocyclohexyl)-2,2-difluoroethanamine;hydrochloride has been explored for its potential as a neurokinin-1 (NK1) receptor antagonist. This application is significant in the development of treatments for conditions like emesis and depression. Harrison et al. (2001) describe a compound with a similar structure, exhibiting high affinity and effectiveness in pre-clinical tests related to emesis and depression (Harrison et al., 2001).

Carbonium Ion Study

The study of carbonium ions, which are key intermediates in many chemical reactions, includes compounds structurally similar to (1R)-1-(4,4-Difluorocyclohexyl)-2,2-difluoroethanamine;hydrochloride. Olah et al. (1967) investigated the 1-methylcyclopentyl cation, contributing to the understanding of carbonium ion behavior and stability (Olah et al., 1967).

CCR5 Receptor Antagonism in HIV Research

In the field of HIV research, compounds with structural similarities to (1R)-1-(4,4-Difluorocyclohexyl)-2,2-difluoroethanamine;hydrochloride have been utilized as CCR5 receptor antagonists. Watson et al. (2005) discuss a compound that serves as a potent allosteric antagonist of the CCR5 receptor, which is crucial in understanding HIV-1 entry mechanisms (Watson et al., 2005).

Chiral Synthesis and Resolution

The compound has relevance in the synthesis and resolution of chiral compounds, which is fundamental in the production of enantiomerically pure pharmaceuticals. Bisel et al. (2001) synthesized and resolved enantiomeric cyclohexylamine derivatives, illustrating the importance of such compounds in chiral chemistry (Bisel et al., 2001).

Conformational Analysis

Glazer et al. (1972) conducted a study on 4,4-difluoro-1,1-dimethylcycloheptane, a compound with structural similarities, to understand its conformational behavior. Such studies are crucial in understanding molecular interactions and stability (Glazer et al., 1972).

Sigma Receptor Ligands

Compounds structurally related to (1R)-1-(4,4-Difluorocyclohexyl)-2,2-difluoroethanamine;hydrochloride have been investigated for their role as sigma receptor ligands, which are relevant in neuropharmacology. Radesca et al. (1991) synthesized N-alkyl-substituted derivatives, highlighting their potential in sigma receptor research (Radesca et al., 1991).

Enantioselective Transition Metal Catalysis

The compound's derivatives are also useful in enantioselective transition metal catalysis, a key process in asymmetric synthesis. Reetz et al. (1998) discussed the use of chiral diamines derived from cyclohexane for this purpose (Reetz & Bohres, 1998).

Mechanism of Action

Without specific context, it’s difficult to determine the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “(1R)-1-(4,4-Difluorocyclohexyl)-2,2-difluoroethanamine;hydrochloride” would require appropriate safety measures. The specific safety and hazard information would depend on the properties of the compound .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be of interest in the field of medicinal chemistry, given the presence of the fluorine atoms and the amine group .

properties

IUPAC Name

(1R)-1-(4,4-difluorocyclohexyl)-2,2-difluoroethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F4N.ClH/c9-7(10)6(13)5-1-3-8(11,12)4-2-5;/h5-7H,1-4,13H2;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEGZSJBLROMIW-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(C(F)F)N)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC1[C@H](C(F)F)N)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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